molecular formula C17H18FN3O2 B2534287 N-(4-fluorophenyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide CAS No. 1903918-02-4

N-(4-fluorophenyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide

Cat. No.: B2534287
CAS No.: 1903918-02-4
M. Wt: 315.348
InChI Key: PJDRSLVCYXQYHO-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound N-(4-fluorophenyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide (CAS: 1798541-84-0) is a pyrrolidine-based carboxamide derivative. Its molecular formula is C₁₇H₁₇FN₂O₃, with a molecular weight of 332.33 g/mol . Structurally, it features:

  • A pyrrolidine ring substituted at position 3 with a 6-methylpyridin-2-yloxy group.
  • A 4-fluorophenyl moiety attached to the pyrrolidine’s nitrogen via a carboxamide linker.

The fluorine atom on the phenyl ring enhances metabolic stability and lipophilicity, while the methylpyridinyl ether group may contribute to hydrogen bonding and π-π interactions, critical for target binding .

Properties

IUPAC Name

N-(4-fluorophenyl)-3-(6-methylpyridin-2-yl)oxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2/c1-12-3-2-4-16(19-12)23-15-9-10-21(11-15)17(22)20-14-7-5-13(18)6-8-14/h2-8,15H,9-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDRSLVCYXQYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a nucleophile.

    Attachment of the Methylpyridinyl Ether Moiety: This step involves the reaction of the pyrrolidine derivative with a methylpyridinyl halide under basic conditions to form the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Research indicates that N-(4-fluorophenyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide exhibits various biological activities, particularly in the fields of oncology and antimicrobial research.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating cytotoxic effects:

  • Cell Lines Tested : PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), A549 (lung cancer).
  • Results : The compound showed moderate to strong inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against several bacterial strains and fungi:

  • Bacterial Strains : E. coli, S. aureus.
  • Fungi : Candida albicans, Aspergillus niger.
  • Findings : In vitro assays indicated that the compound inhibited the growth of these microorganisms at varying concentrations, suggesting potential as an antimicrobial agent .

Case Study 1: Anticancer Activity Assessment

A study published in Frontiers in Chemistry evaluated the anticancer activity of various derivatives of this compound. The results demonstrated that certain derivatives exhibited enhanced activity against prostate and lung cancer cell lines compared to the parent compound .

CompoundCell LineIC50 (µM)
This compoundPC315
N-(4-fluorophenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamideA54922

Case Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial properties, the compound was tested against a panel of pathogens. The findings indicated that it possessed significant antibacterial activity, particularly against Gram-positive bacteria .

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents/Modifications Pharmacological Notes Reference
N-(4-fluorophenyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide C₁₇H₁₇FN₂O₃ 4-fluorophenyl, 6-methylpyridin-2-yloxy Enhanced metabolic stability; potential kinase inhibition
(S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide C₂₈H₃₄F₃N₅O₃ Morpholino, trifluoroethyl, hydroxypropan-2-yl Improved solubility via morpholino; trifluoroethyl enhances lipophilicity
N-(4-Acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide C₂₂H₁₉ClF₂N₂O₃ Dihydropyridine, chloro-fluorobenzyl, acetyl Dihydropyridine scaffold may target ion channels; electron-withdrawing substituents affect reactivity
(2S)-N-(6-methylpyridin-2-yl)pyrrolidine-2-carboxamide C₁₁H₁₅N₃O S-configuration, methylpyridyl Stereochemistry critical for enantioselective binding; lacks fluorophenyl group

Key Observations

The 4-fluorophenyl group in the target compound enhances metabolic resistance over non-fluorinated analogs (e.g., compound 5 in ) .

Scaffold Flexibility and Target Interactions: The dihydropyridine core in ’s compound introduces conformational rigidity, contrasting with the pyrrolidine’s flexibility in the target molecule. This may influence binding modes to enzymes or receptors . The morpholino group in ’s compound improves aqueous solubility, a feature absent in the target compound, which may rely on pyridinyl ether for solubility .

Stereochemical Considerations :

  • The (S)-configuration in ’s pyrrolidine analog highlights the importance of stereochemistry in pharmacological activity, suggesting that the target compound’s activity may also depend on its stereoisomeric form .

Structural Ambiguities: references a compound with a 2-oxo-2H-pyran-4-yl group instead of pyridin-2-yl, indicating that minor structural changes (pyran vs. pyridine) significantly alter electronic properties and binding affinities .

Biological Activity

N-(4-fluorophenyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H17FN2O2\text{C}_{15}\text{H}_{17}\text{F}\text{N}_2\text{O}_2

Pharmacological Properties

This compound has been investigated for various biological activities, particularly in the context of cancer therapy and neuroinflammation.

Antitumor Activity

Research indicates that derivatives of pyrrolidine and pyridine compounds exhibit promising antitumor properties. For instance, compounds similar to this compound have shown efficacy against specific cancer cell lines, particularly those resistant to conventional therapies. A study reported that certain modifications in the structure significantly enhanced the inhibitory activity against cell lines such as SJSA-1, with a Ki value indicating strong binding affinity to MDM2, a critical regulator of tumor suppression .

Anti-inflammatory Effects

In addition to antitumor activity, compounds featuring the pyrrolidine structure have demonstrated anti-inflammatory properties. These effects are often attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses. The presence of the 6-methylpyridin-2-yl group appears to enhance these effects, making it a valuable target for further exploration .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

Modification Biological Activity Remarks
Addition of FluorineIncreased potency against tumorsEnhances lipophilicity and binding
Variation in Pyridine SubstituentsAltered anti-inflammatory effectsDifferent substituents yield varied activity
Carboxamide GroupEssential for binding affinityMaintains structural integrity

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Antitumor Study : A recent investigation into the compound's effect on breast cancer cells demonstrated significant cytotoxicity, particularly when combined with other chemotherapeutic agents like doxorubicin. The combination therapy showed a synergistic effect, enhancing overall treatment efficacy while reducing side effects .
  • Neuroinflammation Model : In animal models of neuroinflammation, this compound exhibited promising results in reducing inflammatory markers and improving behavioral outcomes. This suggests potential applications in treating neurodegenerative diseases .

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